molecular formula C7H6BrNO4 B7853198 methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7853198
M. Wt: 248.03 g/mol
InChI Key: MXEWVVROXOCIKD-UHFFFAOYSA-N
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Description

methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is a chemical compound with a unique structure and diverse applications in various fields. It is known for its specific properties and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The preparation of methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves several synthetic routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is utilized in the production of various products due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties. The comparison helps in understanding the distinct features and advantages of this compound over other compounds.

Properties

IUPAC Name

methyl 5-bromo-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEWVVROXOCIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C(C1=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CNC(=C(C1=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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